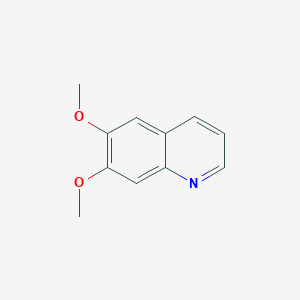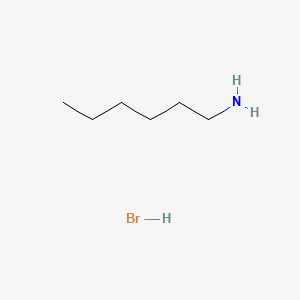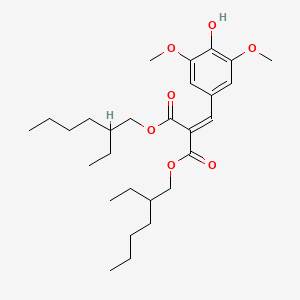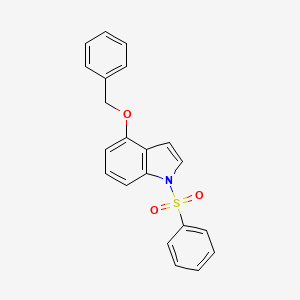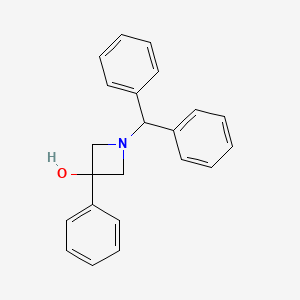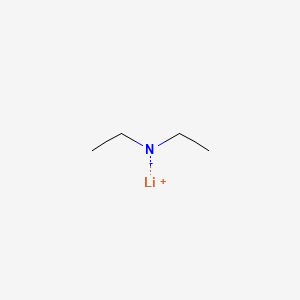
二乙基锂酰胺
描述
Lithium diethylamide is a compound with the linear formula (C2H5)2NLi . It is a solid substance with a molecular weight of 79.07 .
Molecular Structure Analysis
The molecular structure of lithium diethylamide can be represented by the SMILES string [Li]N(CC)CC . Its InChI key is AHNJTQYTRPXLLG-UHFFFAOYSA-N .
Chemical Reactions Analysis
Lithium diethylamide has been used in the functionalization of methylated azines and diazines . It has also been used in the deprotometallation of methylpyridines, -quinolines, and -quinoxalines .
Physical And Chemical Properties Analysis
Lithium diethylamide is a solid substance . It has a molecular weight of 79.07 . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.
科学研究应用
- LiDEA serves as a powerful base in organic synthesis. It is used to deprotonate acidic compounds, facilitating the formation of organoimido complexes of early transition metals .
- Researchers employ LiDEA in meta rearrangement reactions, such as the transformation of triphenyl(p-bromophenyl)silane .
Organometallic Chemistry and Synthesis
Pharmacological Research
安全和危害
Lithium diethylamide is classified as a dangerous substance. It has hazard statements H250, H261, and H314 . It is classified as Eye Damage 1, Pyrophoric Substance 1, Skin Corrosion 1B, and Water-reactive Substance 2 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
作用机制
Target of Action
Lithium diethylamide, also known as Lysergic acid diethylamide (LSD), primarily targets the serotonin receptors in the brain . It has the highest binding affinity to serotonin receptors 5-HT 1A and 5-HT 2A located in the frontal cortex . These receptors play a crucial role in regulating mood, cognition, and perception .
Mode of Action
Lithium diethylamide interacts with its targets by binding to the serotonin receptors, particularly the 5-HT 2A receptor . This interaction leads to a variety of altered states of consciousness, facilitating the psychedelic properties of the compound . The compound’s interaction with these receptors results in changes in perception, illusory imagination, and positively experienced ego-dissolution .
Biochemical Pathways
Lithium diethylamide affects several biochemical pathways. It has been found to inhibit enzymes that have magnesium as a co-factor, such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . Its pharmacological action involves different neuronal pathways like serotonin, dopamine, glutamate, and noradrenaline circuits . The inhibition of GSK-3β is a key mechanism of lithium’s therapeutic response .
Pharmacokinetics
It is known that the compound is rapidly absorbed . It is metabolized in the liver and has a half-life of approximately 3 hours . More research is needed to fully understand the ADME properties of lithium diethylamide and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of lithium diethylamide’s action are primarily observed in the central nervous system. It enhances empathy, potentially independent of its primary action on 5-HT 2A receptors . In contrast, LSD-induced oxytocin release may depend on 5-HT 2A receptor stimulation, which is consistent with the psychedelic effect of LSD . It also has effects on neurotrophic molecular pathways, providing further insights into the mechanism of lithium action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium diethylamide. Improper disposal or reprocessing of spent lithium batteries, which contain lithium, can lead to environmental hazards as lithium accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries
属性
IUPAC Name |
lithium;diethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N.Li/c1-3-5-4-2;/h3-4H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNJTQYTRPXLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[N-]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002077 | |
| Record name | Lithium N-ethylethanaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Lithium diethylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21120 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium diethylamide | |
CAS RN |
816-43-3 | |
| Record name | Lithium diethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium N-ethylethanaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium diethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lithium diethylamide interact with organic molecules?
A1: Lithium diethylamide acts as a strong base and nucleophile due to the electron-rich nitrogen atom bearing a negative charge. It readily abstracts protons from relatively acidic compounds and adds to electrophilic centers like carbonyl groups and activated alkenes. []
Q2: What are the consequences of lithium diethylamide's basicity and nucleophilicity in organic reactions?
A2: Its strong basicity enables deprotonation of various substrates, generating reactive intermediates like enolates, carbanions, and other organolithium species. [] These intermediates can further react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. [, ]
Q3: What is the molecular formula and weight of lithium diethylamide?
A3: The molecular formula is C4H10LiN, and its molecular weight is 83.08 g/mol.
Q4: What spectroscopic techniques are useful for characterizing lithium diethylamide?
A4: ⁶Li and ¹⁵N NMR spectroscopy provide valuable information about the aggregation state and solvation of lithium diethylamide in solution. [] IR spectroscopy can identify characteristic vibrational modes associated with the N-H and C-H bonds.
Q5: Is lithium diethylamide sensitive to air and moisture?
A5: Yes, lithium diethylamide is highly reactive towards air and moisture. [, ] It readily decomposes upon exposure, forming lithium hydroxide and diethylamine. Therefore, handling under an inert atmosphere, like nitrogen or argon, is crucial.
Q6: What are some common applications of lithium diethylamide in organic synthesis?
A6: Lithium diethylamide is widely employed as a strong base for:
- Deprotonation of acidic protons: This generates carbanions used in alkylation, condensation, and addition reactions. [, , , , ]
- Epoxide ring-opening: This reaction affords allylic alcohols, valuable intermediates in the synthesis of complex molecules. [, ]
- Directed ortho-metalation: This reaction allows the introduction of substituents adjacent to an existing directing group on an aromatic ring. []
- Polymerization initiation: It can initiate anionic polymerizations of monomers like isoprene and styrene. [, , ]
Q7: Can you provide specific examples of reactions where lithium diethylamide acts as a catalyst?
A7: Lithium diethylamide catalyzes the addition of diethylamine to:
- Isoprene: This reaction produces 1-diethylamino-3-methyl-2-butene selectively. []
- Styrene: This reaction yields 1-diethylamino-2-phenylethane stoichiometrically. []
- meta-Divinylbenzene: This reaction allows the synthesis of new monomers with dialkylamino substituents. []
Q8: How does lithium diethylamide influence the regioselectivity of addition reactions?
A9: The regioselectivity is influenced by the steric and electronic environment of the substrate and the reaction conditions. For instance, the addition of diethylamine to isoprene catalyzed by lithium diethylamide predominantly gives the 1,4-addition product. []
Q9: How has computational chemistry been employed to study lithium diethylamide?
A9: Computational studies have been crucial in:
- Understanding the reaction mechanisms: For example, computational methods elucidated the mechanism of the reaction between lithium diethylamide and alkyl halides and sulfonates, providing insights into the competition between substitution, elimination, and sulfonation pathways. []
- Investigating the structure and aggregation state of lithium diethylamide: These studies revealed the formation of cyclic dimers, trimers, and ladder structures in solution, depending on the solvent and concentration. []
Q10: How does the structure of lithium diethylamide affect its reactivity?
A10: The bulky ethyl groups on the nitrogen atom significantly impact the reactivity of lithium diethylamide:
- Steric hindrance: The bulky groups influence the regio- and stereoselectivity of reactions by hindering the approach of the nucleophile to certain sites. [, ]
Q11: How can the stability of lithium diethylamide be enhanced?
A11: The stability of lithium diethylamide can be improved by:
Q12: What safety precautions should be taken when handling lithium diethylamide?
A12: Due to its reactivity, handling lithium diethylamide requires strict precautions:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

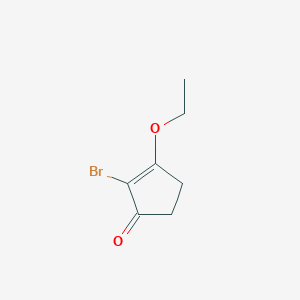
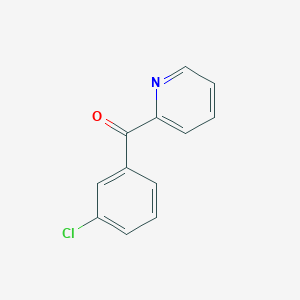
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)

